Enzymatic Specificity: (E,R)-alpha-Bisabolene as the Sole Product of a Dedicated Synthase
The International Union of Biochemistry and Molecular Biology enzyme entry EC 4.2.3.38 (alpha-bisabolene synthase) explicitly defines the reaction as '(2E,6E)-farnesyl diphosphate = (E,R)-alpha-bisabolene + diphosphate' [1]. This stereospecific outcome was experimentally confirmed where the recombinant synthase from grand fir produced (E)-α-bisabolene as the sole product, with no other isomer detected [2]. In contrast, many other terpene synthases generate mixtures of structurally related products. This singular product profile facilitates downstream purification and unambiguous assignment of biological activity.
| Evidence Dimension | Product specificity of terpene synthase |
|---|---|
| Target Compound Data | Sole product: (E,R)-alpha-bisabolene |
| Comparator Or Baseline | Other sesquiterpene synthases often yield multiple products (e.g., δ-cadinene synthase produces 12+ sesquiterpenes) |
| Quantified Difference | Single product versus complex product mixtures; purity achievable from enzymatic synthesis is inherently higher. |
| Conditions | In vitro enzyme assay using recombinant alpha-bisabolene synthase expressed in E. coli, with farnesyl diphosphate as substrate. |
Why This Matters
For researchers requiring a defined chemical entity for structure-activity relationship (SAR) studies or biosynthetic pathway engineering, relying on an enzyme guaranteed to produce a single stereoisomer eliminates confounding effects caused by isomeric impurities.
- [1] ENZYME entry: EC 4.2.3.38 - alpha-bisabolene synthase. Expasy. Retrieved May 12, 2026. View Source
- [2] Bohlmann, J., Crock, J., Jetter, R., & Croteau, R. (1998). Terpenoid-based defenses in conifers: cDNA cloning, characterization, and functional expression of wound-inducible (E)-α-bisabolene synthase from grand fir (Abies grandis). Proceedings of the National Academy of Sciences, 95(12), 6756–6761. View Source
